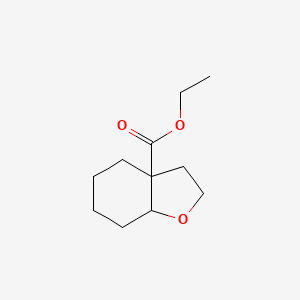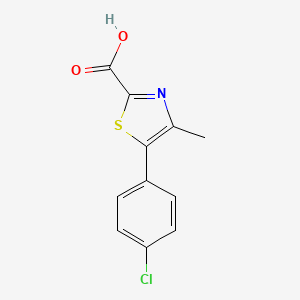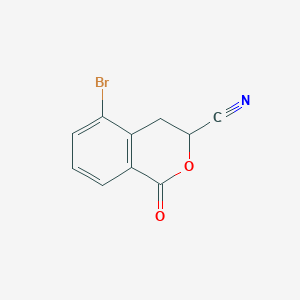
5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 1st position, and a nitrile group at the 3rd position of the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols or other reduced forms of the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity towards these targets, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile: Contains a chlorine atom instead of bromine, which can affect its chemical and physical properties.
5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile:
Uniqueness: The presence of the bromine atom in 5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H6BrNO2 |
|---|---|
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
5-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-2-7-8(9)4-6(5-12)14-10(7)13/h1-3,6H,4H2 |
InChI-Schlüssel |
HVJVCCLJBMHYRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)C2=C1C(=CC=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
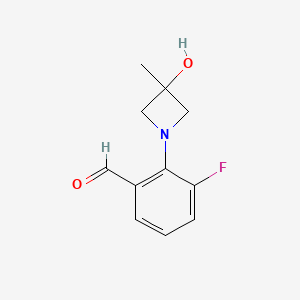
![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![tert-butyl N-[4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B13198807.png)
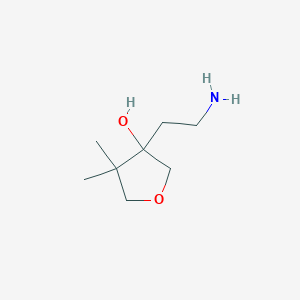
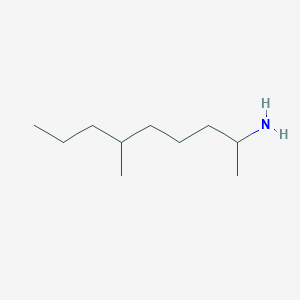

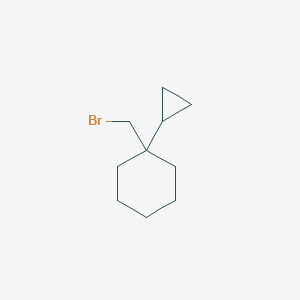
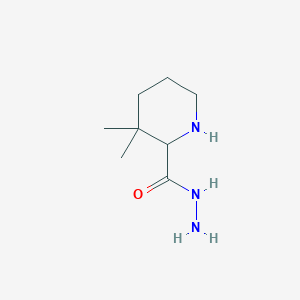
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
